molecular formula C22H26N4O2 B12601413 ([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] CAS No. 904958-94-7

([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]

Cat. No.: B12601413
CAS No.: 904958-94-7
M. Wt: 378.5 g/mol
InChI Key: MTZQFULCJHOCEV-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: is a complex organic compound characterized by its biphenyl core and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of Piperazine Groups: The piperazine groups are introduced via nucleophilic substitution reactions. The biphenyl core is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine groups can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base, such as potassium carbonate, under reflux conditions.

Major Products Formed

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] has been explored for its potential as a therapeutic agent. Its design allows for modulation of neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures can act as antagonists for serotonin receptors, which are crucial in treating various psychiatric disorders.

Study Findings
PMC10641814Identified structural features required for effective serotonin receptor antagonism.
PMC5611849Discussed the importance of targeting mitochondrial pathways in cancer therapy.

Antimicrobial Activity

The compound's piperazine moieties may contribute to antimicrobial properties. Studies have shown that derivatives of piperazine can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Research Results
ResearchGate StudyDemonstrated antibacterial activity of piperazine derivatives against various strains.

Materials Science

In materials science, the biphenyl structure is advantageous for creating polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their stability and functionality.

Application Benefits
Polymer CompositesImproved thermal stability and mechanical strength due to biphenyl integration.

Case Study 1: Neuropharmacology

A study investigated the effects of similar compounds on serotonin receptor modulation. The findings suggested that compounds with biphenyl and piperazine structures could effectively inhibit serotonin receptors, leading to potential applications in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial activity of related piperazine compounds found that modifications to the piperazine ring significantly enhanced antibacterial potency against resistant bacterial strains.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

([1,1’-Biphenyl]-2,2’-diyl)bis[(piperazin-1-yl)methanone]: can be compared with other biphenyl derivatives and piperazine-containing compounds:

Biological Activity

([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a biphenyl core connected to two piperazine moieties via methanone linkages, which may enhance its interaction with biological targets.

Synthesis and Structural Characteristics

The synthesis of ([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] typically involves:

  • Formation of the Biphenyl Core : Achieved through a Suzuki coupling reaction between phenylboronic acids.
  • Attachment of Piperazine Moieties : Conducted via nucleophilic substitution reactions.
  • Formation of Methanone Linkages : Accomplished through condensation reactions involving carbonyl-containing reagents.

These structural features contribute to the compound's stability and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine groups may facilitate binding to biological macromolecules, potentially modulating their activity. The biphenyl structure enhances the binding affinity due to its rigidity.

Biological Activities

Research indicates that ([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] exhibits a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine moieties have shown promising results in inhibiting cell proliferation in prostate cancer models by affecting cell cycle progression .
  • Antimicrobial Properties : Related compounds have been evaluated for their antimicrobial activity against several bacterial strains, showing significant inhibition comparable to standard antibiotics .
  • Antiobesity Effects : Research on similar piperazine derivatives revealed potential antiobesity mechanisms through inhibition of pancreatic lipase, suggesting that ([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] could also possess similar properties .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of piperazine derivatives showed that modifications in the structure significantly influenced their potency. Specifically, compounds with additional functional groups exhibited enhanced selectivity towards cancer cell types. The introduction of fluorine atoms was noted to improve in vivo activity .

Case Study 2: Antimicrobial Screening

In vitro studies conducted on related piperazine compounds revealed good antibacterial activity against Gram-positive and Gram-negative bacteria. The disk diffusion method indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Comparative Analysis

A comparison of ([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone] with other related compounds highlights its unique properties:

Compound NameStructure FeaturesBiological Activity
([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]Similar biphenyl-piperazine structureAnticancer and antimicrobial
N,N’-Bis(4-fluorophenyl)piperazineFluorine substitutionEnhanced reactivity and selectivity
4,4’-Methylenebis(N,N-dimethylpiperazine)Dimethyl groupsAffects solubility and target interaction

Properties

CAS No.

904958-94-7

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

[2-[2-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-7-3-1-5-17(19)18-6-2-4-8-20(18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2

InChI Key

MTZQFULCJHOCEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCNCC4

Origin of Product

United States

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